molecular formula C13H9N3S B099789 (4-Phenyldiazenylphenyl) thiocyanate CAS No. 18277-90-2

(4-Phenyldiazenylphenyl) thiocyanate

Cat. No.: B099789
CAS No.: 18277-90-2
M. Wt: 239.3 g/mol
InChI Key: HKXXOWHYXNHJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Phenyldiazenylphenyl) thiocyanate is an aromatic thiocyanate derivative characterized by a phenyl diazenyl (–N=N–) group attached to a phenyl ring bearing a thiocyanate (–SCN) substituent. This compound combines the reactivity of the thiocyanate group with the electronic effects of the diazenyl moiety, which can influence its chemical behavior and biological activity.

Properties

CAS No.

18277-90-2

Molecular Formula

C13H9N3S

Molecular Weight

239.3 g/mol

IUPAC Name

(4-phenyldiazenylphenyl) thiocyanate

InChI

InChI=1S/C13H9N3S/c14-10-17-13-8-6-12(7-9-13)16-15-11-4-2-1-3-5-11/h1-9H

InChI Key

HKXXOWHYXNHJKN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)SC#N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)SC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of (4-Phenyldiazenylphenyl) thiocyanate can be contextualized by comparing it to thiocyanate derivatives with distinct substituents. Below is a comparative analysis based on substituent type, electronic effects, and biological activity:

Table 1: Key Thiocyanate Derivatives and Their Properties
Compound Name Substituent(s) Key Characteristics Biological Activity/Applications
This compound –N=N– (diazenyl) + –SCN Enhanced electrophilicity due to electron-withdrawing diazenyl group; potential for covalent bond formation . Likely enzyme inhibition or anticancer activity (inferred from analogs) .
4-Amino-3,5-dimethylphenyl thiocyanate –NH₂, –CH₃ (methyl) Electron-donating amino and methyl groups stabilize the aromatic ring; moderate reactivity . Antimicrobial and enzyme-modulating activity .
2-Bromo-4-thiocyanatoaniline –Br (bromo) + –NH₂ Bromine enhances electrophilicity; amino group enables hydrogen bonding . Versatile in organic synthesis; antimicrobial research .
4-Chlorobenzyl thiocyanate –Cl (chloro) + –CH₂–SCN Chloro group increases lipophilicity; thiocyanate participates in nucleophilic reactions . Potential as a pesticide or antimicrobial agent .
Phenyl thiocyanate –SCN (no additional substituents) Simple structure; high reactivity due to unmodified phenyl ring . Used as a precursor in organic synthesis .
1-Chloro-2-methoxy-4-thiocyanatobenzene –Cl, –OCH₃ (methoxy) Methoxy group donates electrons; chloro and thiocyanate create polarizable regions . Synthetic intermediate for pharmaceuticals .

Electronic and Steric Effects

  • Diazenyl Group (–N=N–) : The diazenyl group in this compound is electron-withdrawing, increasing the electrophilicity of the thiocyanate group compared to electron-donating substituents (e.g., –NH₂ or –OCH₃). This may enhance its ability to form covalent adducts with nucleophilic targets like cysteine residues in enzymes .
  • Halogen Substituents : Bromo or chloro groups (as in 2-Bromo-4-thiocyanatoaniline or 4-Chlorobenzyl thiocyanate) increase electrophilicity and lipophilicity, improving membrane permeability in biological systems .
  • Methyl/Amino Groups: Electron-donating groups (e.g., in 4-Amino-3,5-dimethylphenyl thiocyanate) reduce reactivity but improve stability, making such compounds suitable for prolonged biological interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.